molecular formula C9H15N3S B1341550 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine CAS No. 17899-51-3

5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine

Cat. No.: B1341550
CAS No.: 17899-51-3
M. Wt: 197.3 g/mol
InChI Key: BXIPZMYZBYKUBQ-UHFFFAOYSA-N
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Description

5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolo[5,4-c]pyridine core. The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a strong base .

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiazole nitrogen, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings provide a scaffold that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The isopropyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine: Lacks the isopropyl group, which may result in different biological activities.

    5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine: Contains a methyl group instead of an isopropyl group, affecting its chemical properties and reactivity.

    5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine: Similar structure with an ethyl group, which may influence its pharmacokinetic profile.

Uniqueness

The presence of the isopropyl group in 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine distinguishes it from its analogs, potentially offering unique binding properties and biological activities. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-6(2)12-4-3-7-8(5-12)13-9(10)11-7/h6H,3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPZMYZBYKUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17899-51-3
Record name 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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